molecular formula C19H29NO5 B13433103 Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester

Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester

Cat. No.: B13433103
M. Wt: 351.4 g/mol
InChI Key: YHYBYANOURCVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester involves multiple steps. One common method includes the reaction of diethyl malonate with 3-methoxybenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly antihistamines.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

diethyl 2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioate

InChI

InChI=1S/C19H29NO5/c1-6-24-17(21)19(11-12-20(3)4,18(22)25-7-2)14-15-9-8-10-16(13-15)23-5/h8-10,13H,6-7,11-12,14H2,1-5H3

InChI Key

YHYBYANOURCVTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN(C)C)(CC1=CC(=CC=C1)OC)C(=O)OCC

Origin of Product

United States

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